Product packaging for 4-(Chlorosulfonyl)-3-nitrobenzoic acid(Cat. No.:CAS No. 32571-65-6)

4-(Chlorosulfonyl)-3-nitrobenzoic acid

Cat. No.: B2491343
CAS No.: 32571-65-6
M. Wt: 265.62
InChI Key: LUMHLXHPCXMDLB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Benzoic acids are a fundamental class of aromatic carboxylic acids characterized by a carboxyl group attached to a benzene (B151609) ring. The acidity and reactivity of the benzoic acid scaffold can be precisely modulated by the presence of additional substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups or halogens, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups tend to decrease acidity. The position of these substituents is also crucial, influencing the electronic environment of the entire molecule and directing the course of further chemical transformations.

Significance of Multifunctionalized Aromatic Systems in Contemporary Chemical Research

Aromatic compounds bearing multiple, distinct functional groups are of immense importance in modern chemical research. These multifunctionalized systems serve as versatile building blocks for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of different reactive sites on a single aromatic core allows for sequential and site-selective reactions, enabling the efficient construction of elaborate molecular architectures. In materials science, for instance, multifunctional aromatic units are used to construct porous aromatic frameworks (PAFs), which possess high thermal stability and large surface areas for applications in gas storage and catalysis. This tailored multifunctionality is a cornerstone of contemporary molecular design and synthetic strategy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO6S B2491343 4-(Chlorosulfonyl)-3-nitrobenzoic acid CAS No. 32571-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorosulfonyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMHLXHPCXMDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32571-65-6
Record name 4-(chlorosulfonyl)-3-nitrobenzoic acid
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Properties and Synthesis of 4 Chlorosulfonyl 3 Nitrobenzoic Acid

Chemical and Physical Properties

4-(Chlorosulfonyl)-3-nitrobenzoic acid is a highly substituted benzoic acid derivative featuring three distinct functional groups: a carboxylic acid, a nitro group, and a sulfonyl chloride group. The presence of two strong electron-withdrawing groups (nitro and chlorosulfonyl) is expected to render the carboxylic acid function significantly more acidic than benzoic acid itself.

While extensive experimental data for this specific isomer is limited in published literature, computational predictions provide insight into its core properties. uni.lu

PropertyPredicted ValueSource
Molecular FormulaC₇H₄ClNO₆S uni.lu
Monoisotopic Mass264.9448 Da uni.lu
XlogP1.3 uni.lu

Sulfonation and Subsequent Chlorosulfonation Reactions

Synthesis and Reactivity

The reactivity of this compound is governed by its three functional groups:

Carboxylic Acid (-COOH): Can undergo typical reactions such as esterification, amide formation, and reduction.

Sulfonyl Chloride (-SO₂Cl): A highly reactive group that readily undergoes nucleophilic substitution with amines to form sulfonamides, with alcohols to form sulfonate esters, or hydrolysis to form the corresponding sulfonic acid.

Nitro Group (-NO₂): Can be reduced to an amino group (-NH₂), providing a route to a different class of substituted aniline (B41778) derivatives.

Research Applications

Specific research applications for this compound have not been documented in available patents or scientific literature. uni.lu However, its trifunctional nature makes it a potentially valuable intermediate in organic synthesis. As a versatile building block, it could be employed in the synthesis of complex molecules where each functional group can be addressed selectively. For example, the sulfonyl chloride could be converted to a sulfonamide, followed by esterification of the carboxylic acid, and finally, reduction of the nitro group. This programmability makes such compounds attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents and in materials science for creating specialized polymers or dyes.

Aromatic Nitration Reactions

Utilization of Mixed Acid Systems (e.g., Nitric Acid/Sulfuric Acid)

The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a cornerstone of electrophilic aromatic substitution. For the synthesis of nitrated aromatic compounds, a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is frequently employed. This mixture, often referred to as "mixed acid," generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgmasterorganicchemistry.com

The formation of the nitronium ion occurs when the stronger acid, sulfuric acid, protonates nitric acid. This leads to the loss of a water molecule and the generation of the nitronium ion. masterorganicchemistry.comyoutube.com

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group. youtube.com The efficacy of this reaction is demonstrated in the synthesis of related compounds, such as the preparation of 3-nitro-4-chloro-5-chlorosulfonylbenzoic acid from 3-chlorosulfonyl-4-chlorobenzoic acid. In this process, the precursor is heated with a mixture of concentrated sulfuric and nitric acids to facilitate the nitration. prepchem.com Control of reaction parameters, particularly temperature, is crucial to ensure high yield and prevent unwanted side reactions. truman.edu

Control of Regioselectivity in Nitration Reactions

Regioselectivity refers to the preference for an electrophile to attack one position on an aromatic ring over others. numberanalytics.com This selectivity is governed by the electronic properties of the substituents already present on the ring. These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). numberanalytics.com

In the context of synthesizing this compound, the directing effects of the carboxylic acid (-COOH) and chlorosulfonyl (-SO₂Cl) groups are paramount.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating. It directs incoming electrophiles to the meta position. youtube.com

Chlorosulfonyl Group (-SO₂Cl): This is also a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

Given that both the carboxylic acid and chlorosulfonyl groups are meta-directors, a synthetic strategy that involves the nitration of a precursor like 4-chlorosulfonylbenzoic acid would be highly regioselective. Both existing substituents would direct the incoming nitronium ion to the 3-position, leading to the desired this compound isomer. The deactivating nature of these groups means that the reaction will be slower than the nitration of benzene (B151609) itself and may require more forcing conditions. youtube.com

Sequential Introduction of Functional Groups from Simpler Precursors

The synthesis of a multi-substituted benzene derivative like this compound is a multi-step process where the order of reactions is critical to achieving the correct arrangement of functional groups.

Synthesis from Nitrobenzoic Acid Derivatives

A potential synthetic route could start from a nitrobenzoic acid derivative, such as 3-nitrobenzoic acid. wikipedia.org This approach would involve the subsequent introduction of the chlorosulfonyl group via a chlorosulfonation reaction. However, the regiochemical outcome of this step presents a significant challenge. Both the carboxylic acid group at position 1 and the nitro group at position 3 are strong meta-directors. Therefore, they would direct the incoming chlorosulfonyl group to position 5. This would result in the formation of 5-(chlorosulfonyl)-3-nitrobenzoic acid, which is an isomer of the desired product. Consequently, this pathway is not a viable method for synthesizing this compound.

Synthesis from Chlorobenzoic Acid Derivatives

Another approach involves starting with a chlorobenzoic acid derivative, such as 4-chlorobenzoic acid. One possible sequence begins with the nitration of 4-chlorobenzoic acid. guidechem.com In this case, the chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. The combined influence of these groups directs the incoming nitro group primarily to the 3-position, yielding 4-chloro-3-nitrobenzoic acid. guidechem.com

The subsequent step would be the chlorosulfonation of this intermediate. However, controlling the regioselectivity of this reaction is difficult. The existing substituents (-COOH, -Cl, and -NO₂) would collectively direct the incoming chlorosulfonyl group to the 5-position, again leading to an undesired isomer (4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid). An alternative, the chlorosulfonation of 4-chlorobenzoic acid followed by nitration, also leads to isomers other than the target compound. prepchem.com

Multi-step Reaction Sequences for Target Compound Formation

Based on the principles of regioselectivity, the most logical and efficient multi-step synthesis for this compound involves the nitration of 4-chlorosulfonylbenzoic acid as the key step. This precursor already contains the carboxylic acid and chlorosulfonyl groups in the desired para relationship.

The proposed synthetic sequence is as follows:

Formation of the Precursor: Synthesis of 4-chlorosulfonylbenzoic acid from a suitable starting material like p-toluenesulfonyl chloride or chlorobenzene (B131634) through a series of established reactions (e.g., oxidation, chlorination).

Regioselective Nitration: The crucial step is the nitration of 4-chlorosulfonylbenzoic acid. As previously discussed, both the -COOH group and the -SO₂Cl group are strong meta-directors. Their combined effect unequivocally directs the incoming nitronium ion to the 3-position. This reaction is typically carried out using a mixed acid system (HNO₃/H₂SO₄) under carefully controlled temperature conditions to ensure high selectivity and yield.

This multi-step approach ensures that each functional group is introduced in a sequence that leverages directing group effects to build the target molecule with the correct substitution pattern.

Industrial-Scale Synthetic Approaches and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires a focus on process optimization to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. While specific industrial processes for this compound are not widely published, principles can be drawn from the large-scale production of similar aromatic sulfonyl chlorides and nitro compounds. google.comgoogle.com

Key areas for optimization in an industrial setting include:

Reactant Ratios: The molar ratio of reactants, such as the ratio of chlorosulfonic acid to the aromatic substrate, is a critical parameter. Using an optimal excess of the sulfonating or nitrating agent can drive the reaction to completion and maximize yield, but an excessive amount can lead to side products and increased raw material and waste disposal costs. google.comresearchgate.net

Temperature Control: Reaction temperature has a significant impact on both reaction rate and the formation of byproducts. Industrial processes often employ a carefully controlled, stepwise temperature profile to initiate and complete the reaction efficiently without causing decomposition or runaway reactions. google.com

Reaction Time: Optimizing the reaction time is essential for maximizing throughput. The reaction is monitored until the evolution of byproducts like hydrogen chloride gas is substantially complete. google.com

Product Isolation and Purification: On a large scale, product recovery methods must be efficient and robust. A common technique involves quenching the reaction mixture in an ice-water slurry to precipitate the product, which is then isolated by filtration. google.com Subsequent washing with water or neutralizing agents like sodium bicarbonate, followed by recrystallization from appropriate solvents, is used to achieve the high degree of purity required for subsequent applications. google.comresearchgate.net

The overarching goal of industrial process optimization is to develop a robust, reproducible, and economical synthesis that consistently delivers a high-purity product.

Below is a table summarizing typical parameters optimized in the industrial synthesis of a related compound, 4-chloro-3-nitro-benzene sulfonyl chloride, which illustrates the focus of industrial-scale approaches. google.comresearchgate.net

ParameterOptimization FocusExample Condition
Molar Ratio of ReactantsMaximizing yield and minimizing unreacted starting material.4 to 5 mols of chlorosulfonic acid per mol of ortho-chloro-nitrobenzene. google.com
Reaction TemperatureControlling reaction rate and minimizing side reactions.Stepwise increase from 100°C to 130°C. google.com
Reaction TimeEnsuring reaction completion for maximum conversion.4 to 10 hours. google.comresearchgate.net
Product RecoveryEfficiently isolating the crude product from the reaction mass.Quenching the reaction mass in an ice-water slurry. google.com
Purification MethodAchieving high product purity (>99%).Washing with ice-water, neutralization, and recrystallization from a solvent like petroleum ether. google.comresearchgate.net

Considerations for High Yield and Purity in Large-Scale Production

Achieving high yield and purity in the large-scale production of this compound would necessitate precise control over several reaction parameters. Drawing parallels from the industrial synthesis of similar aromatic sulfonyl chlorides, the following considerations are critical:

Stoichiometry of Reactants: The molar ratio of chlorosulfonic acid to 3-nitrobenzoic acid would need to be optimized. An excess of chlorosulfonic acid is often used to drive the reaction to completion, but this also increases the cost and the challenge of post-reaction workup.

Temperature Control: The reaction is typically exothermic. Maintaining a specific temperature range is crucial to prevent the formation of undesired isomers and decomposition products. A stepwise increase in temperature might be employed to control the reaction rate.

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material. The optimal duration would be determined through kinetic studies.

Agitation: Efficient mixing is essential in large reactors to ensure homogeneity and effective heat transfer.

Work-up Procedure: Quenching the reaction mixture, typically by adding it to ice water, must be done carefully to precipitate the product while minimizing the hydrolysis of the chlorosulfonyl group.

ParameterConsideration for Large-Scale Production
Reactant Ratio Optimize the molar excess of chlorosulfonic acid to balance yield and cost.
Temperature Implement robust cooling systems to manage the exothermic reaction and maintain the optimal temperature profile.
Time Determine the minimum reaction time required for maximum conversion to improve throughput.
Purity Control reaction conditions to minimize the formation of isomeric and decomposition byproducts.

Post-Synthetic Purification and Isolation Techniques for Academic Research

For academic research purposes, obtaining a highly pure sample of this compound is paramount. Following the initial isolation of the crude product by filtration after quenching the reaction, several purification techniques could be employed:

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent would dissolve the compound at an elevated temperature but not at room temperature, while impurities would remain either soluble or insoluble at all temperatures. Given the polar nature of the molecule, polar organic solvents or solvent mixtures might be suitable. For a related compound, 4-chloro-3-nitro-benzene sulfonyl chloride, recrystallization from petroleum ether has been reported to yield a product with high purity. researchgate.net

Washing: The crude product would likely be washed with cold water to remove any remaining acids from the reaction. A subsequent wash with a non-polar solvent could help remove non-polar impurities.

Chromatography: While less common for bulk purification, column chromatography could be used for small-scale, high-purity isolation if recrystallization proves ineffective.

The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

TechniqueApplication in Purification
Filtration Initial isolation of the crude product from the reaction mixture.
Washing Removal of residual acids and water-soluble impurities.
Recrystallization Primary method for enhancing the purity of the solid product.
Spectroscopy (NMR, IR) Characterization and confirmation of the structure and purity of the final compound.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorosulfonyl 3 Nitrobenzoic Acid

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group, primarily serving as a potent electrophilic site. The sulfur atom is bonded to two electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution is the characteristic reaction of the chlorosulfonyl group. An incoming nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

Aryl sulfonyl chlorides readily react with primary and secondary amines to form N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry. ekb.eg The reaction of 4-(chlorosulfonyl)-3-nitrobenzoic acid with an amine proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfur atom. This is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. ekb.eg For instance, the reaction with a primary amine (R-NH₂) would yield the corresponding N-alkyl or N-aryl sulfonamide derivative. A patent describing a similar compound, 4-chloro-3-(chlorosulfonyl)benzoic acid, details its reaction with an aqueous solution of methylamine (B109427) to form the methylsulfamoyl derivative. google.com

Table 1: General Reaction for Sulfonamide Formation
Reactant 1Reactant 2Typical ConditionsGeneral Product
This compoundPrimary/Secondary Amine (R¹R²NH)Inert solvent (e.g., THF, DCM), Base (e.g., Triethylamine)4-(N,N-R¹R²-sulfamoyl)-3-nitrobenzoic acid

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to produce sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center and displacing the chloride. This reaction, often referred to as sulfonylation, also typically requires a non-nucleophilic base to quench the HCl generated. The standard method for preparing sulfonate esters involves reacting a sulfonyl chloride with an alcohol. google.com

Table 2: General Reaction for Sulfonate Ester Synthesis
Reactant 1Reactant 2Typical ConditionsGeneral Product
This compoundAlcohol/Phenol (R-OH)Inert solvent (e.g., Diethyl ether), Base (e.g., Pyridine)4-(R-oxysulfonyl)-3-nitrobenzoic acid

The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (4-sulfo-3-nitrobenzoic acid) and HCl. The stability of aryl sulfonyl chlorides in aqueous environments is often low. However, their low solubility in water can sometimes offer protection from hydrolysis by causing them to precipitate from the reaction mixture before significant hydrolysis can occur. acs.orgresearchgate.net

Research on the hydrolysis of arenesulfonyl chlorides, particularly analogs like 4-nitrobenzenesulfonyl chloride, indicates that the reaction can proceed through two main pathways of a SAN (Substitution, Nucleophilic, on Aromatic-like system) mechanism. researchgate.net These pathways involve either a cyclic intermediate with a pentacoordinate sulfur atom or an anionic intermediate. The presence of a strong electron-withdrawing group, such as the nitro group, favors the pathway involving anionic intermediates. researchgate.net The rate of hydrolysis is highly dependent on the solvent system; it is accelerated in polar protic solvents and can be catalyzed by components of binary aqueous solvents, such as dioxane. researchgate.net

Table 3: Hydrolysis of this compound
ReactantSolvent SystemPathway/ObservationProduct
WaterAqueous or Polar Protic SolventsSAN mechanism, favored by electron-withdrawing groups. researchgate.net4-Sulfo-3-nitrobenzoic acid
WaterAqueous media where solubility is lowPrecipitation may occur, protecting the compound from rapid hydrolysis. acs.orgresearchgate.net(Reaction is slowed or inhibited)

The primary role of the chlorosulfonyl group in organic transformations is to function as a strong electrophile. The electron-deficient sulfur atom is the key electrophilic center, readily undergoing attack from a variety of nucleophiles as detailed in the sections above. This reactivity makes this compound a useful building block for introducing the substituted benzoyl-4-sulfonyl moiety into other molecules. Its ability to react with nucleophilic sites on biomolecules, such as proteins and enzymes, is a key aspect of its mechanism of action in biological studies.

Nucleophilic Substitution Reactions at the Sulfur Center

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its most common transformation in synthetic chemistry is its reduction to a primary amine (-NH₂).

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. wikipedia.org A wide variety of reagents and conditions can accomplish this conversion, allowing for flexibility based on the presence of other functional groups in the molecule. The choice of reducing agent can be critical for achieving chemoselectivity. For this compound, the sulfonyl chloride and carboxylic acid groups are generally stable to many common nitro-reducing conditions.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is often clean and high-yielding.

Metals in Acidic Media: Reagents such as iron (Fe) in acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc (Zn) in acidic conditions are classic and effective methods for this reduction. commonorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used and may offer selectivity in certain cases. wikipedia.org

Table 4: Selected Methods for the Reduction of the Aromatic Nitro Group
Reagent/SystemGeneral ConditionsProductReference
H₂ / Palladium on Carbon (Pd/C)Pressurized H₂, solvent (e.g., Ethanol, Ethyl Acetate)3-Amino-4-(chlorosulfonyl)benzoic acid commonorganicchemistry.com
Iron (Fe) / AcidFe powder, refluxing in acidic solution (e.g., Acetic Acid, HCl)3-Amino-4-(chlorosulfonyl)benzoic acid commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) / HClConcentrated HCl, often with heating3-Amino-4-(chlorosulfonyl)benzoic acid commonorganicchemistry.com
Zinc (Zn) / Ammonium ChlorideAqueous or alcoholic solvent, room temperature3-Amino-4-(chlorosulfonyl)benzoic acid scispace.com

Reduction Reactions to Amino Groups

The reduction of the nitro group (-NO₂) on the aromatic ring of this compound to an amino group (-NH₂) is a pivotal transformation, yielding 3-amino-4-(chlorosulfonyl)benzoic acid. This conversion is a classic example of nitroarene reduction, for which a variety of reagents and conditions can be employed. The choice of reductant is crucial, especially to ensure selectivity and avoid undesired reactions with the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups.

Commonly employed methods for the reduction of aromatic nitro compounds are broadly applicable and include catalytic hydrogenation and chemical reduction using metals or metal salts. wikipedia.orgorgoreview.com

Catalytic Hydrogenation : This is often the method of choice for clean and efficient reductions. commonorganicchemistry.com The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgchemeurope.com While highly effective for reducing the nitro group, care must be taken as these conditions can sometimes lead to the reduction of the sulfonyl chloride to a thiol or cause hydrodehalogenation (loss of the chlorine atom).

Metal-Based Reductions : The use of metals in acidic media is a well-established and often more chemoselective method. orgoreview.com Reagents like iron (Fe) or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH) can selectively reduce the nitro group while leaving other functional groups intact. commonorganicchemistry.com Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another mild and effective reagent for this purpose. commonorganicchemistry.com

Sulfide Reagents : Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used. wikipedia.org These reagents offer a degree of selectivity and are particularly useful when trying to reduce one nitro group in a molecule that contains several. commonorganicchemistry.com

The general mechanism for metal-based reductions involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium. This stepwise reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. orgoreview.com

Reducing SystemTypical ConditionsSelectivity Notes
H₂ / Pd/C H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Ethyl Acetate)Highly efficient but may also reduce the sulfonyl chloride or cause dechlorination under harsh conditions. commonorganicchemistry.com
Fe / HCl Iron powder, Hydrochloric acid, often in an alcohol/water mixtureA classic, cost-effective method with good selectivity for the nitro group. orgoreview.com
SnCl₂ / HCl Tin(II) chloride dihydrate, concentrated Hydrochloric acidA mild reagent capable of selectively reducing the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Zn / AcOH Zinc dust, Acetic acidProvides a mild method for reducing nitro groups to amines. commonorganicchemistry.com

Influence on Aromatic Ring Activation/Deactivation in Further Substitutions

The aromatic ring of this compound is heavily influenced by its three substituents: the chlorosulfonyl group (-SO₂Cl), the nitro group (-NO₂), and the carboxylic acid group (-COOH). All three are powerful electron-withdrawing groups (EWGs), which significantly affects the ring's reactivity towards further electrophilic aromatic substitution (EAS).

Deactivation : Electron-withdrawing groups pull electron density away from the benzene (B151609) ring through both inductive effects and resonance effects (also known as mesomeric effects). assets-servd.hostlibretexts.org This reduction in electron density makes the ring less nucleophilic and therefore much less reactive towards attack by electrophiles. msu.eduquora.com Compared to unsubstituted benzene, this compound will undergo electrophilic substitution reactions, such as nitration or halogenation, at a drastically slower rate and will require much harsher reaction conditions. libretexts.org

Directing Effects : In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile. All three groups on this molecule (-SO₂Cl, -NO₂, and -COOH) are classified as meta-directors. libretexts.orgdoubtnut.comyoutube.com They deactivate the ortho and para positions more than the meta position. This is because resonance structures for the intermediate carbocation (the arenium ion) formed during ortho or para attack place a destabilizing positive charge directly adjacent to the positively polarized atom of the electron-withdrawing group. youtube.com In contrast, the intermediate from meta attack avoids this highly unfavorable arrangement. Therefore, any further electrophilic substitution will predominantly occur at the position meta to all three existing groups.

Substituent GroupElectronic EffectRing ReactivityDirecting Influence
-SO₂Cl (Chlorosulfonyl)Strong Electron-Withdrawing (-I, -M)Strongly Deactivatingmeta
-NO₂ (Nitro)Strong Electron-Withdrawing (-I, -M)Strongly Deactivatingmeta youtube.com
-COOH (Carboxylic Acid)Strong Electron-Withdrawing (-I, -M)Strongly Deactivatingmeta doubtnut.com

Given the positions of the existing groups (1-carboxy, 2-nitro, 4-chlorosulfonyl), the potential sites for further electrophilic substitution are C5 and C6. Both C5 and C6 are meta to some groups and ortho or para to others, leading to a complex reactivity profile where substitution is generally highly disfavored.

Participation in Redox Chemistry

Beyond the straightforward reduction of the nitro group to an amine, this compound can participate in other redox reactions, particularly involving the sulfonyl chloride group. The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to be a complex process where the reduction pathway is influenced by the position of the nitro group. cdnsciencepub.com

The electrochemical reduction of the sulfonyl chloride moiety (-SO₂Cl) can proceed via a two-electron transfer, leading to the cleavage of the sulfur-chlorine bond to form a sulfinate anion (Ar-SO₂⁻) and a chloride anion (Cl⁻). cdnsciencepub.com However, the process can be more intricate. For some isomers, the reduction occurs in a stepwise manner, first forming a radical anion intermediate. cdnsciencepub.com

This newly formed sulfinate anion is a nucleophile and can react with a starting molecule of the parent sulfonyl chloride. This "father-son" reaction results in the formation of a disulfone (Ar-SO₂-SO₂-Ar). cdnsciencepub.com This disulfone can then be further reduced, potentially leading to autocatalytic cycles where the parent sulfonyl chloride is consumed both at the electrode and in the solution. cdnsciencepub.com The highly electron-withdrawing nature of the nitro and carboxyl groups will influence the reduction potential of the sulfonyl chloride group, making it more susceptible to reduction compared to an unsubstituted benzenesulfonyl chloride.

The nitro group itself can be reduced to various intermediates depending on the conditions. While complete reduction yields an amine, partial reduction under specific electrochemical or chemical conditions can lead to nitroso (Ar-NO), hydroxylamine (Ar-NHOH), or even dimeric species like azoxy (Ar-N=N⁺(O⁻)-Ar) or azo (Ar-N=N-Ar) compounds. wikipedia.orgnih.gov

Reactivity of the Carboxylic Acid Group

Esterification Reactions

The carboxylic acid group of this compound can undergo esterification by reacting with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄). This reaction is a reversible nucleophilic acyl substitution.

To overcome equilibrium limitations or sluggish reaction rates, the carboxylic acid is often converted into a more reactive derivative first. numberanalytics.com A common strategy is to treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 4-(chlorosulfonyl)-3-nitrobenzoyl chloride. sci-hub.se This highly reactive intermediate readily reacts with alcohols, even less reactive ones, to form the desired ester in high yield. numberanalytics.com

MethodReagentsDescription
Fischer Esterification Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄)A direct, equilibrium-controlled reaction. numberanalytics.com The presence of EWGs can influence the rate.
Via Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), often with a base (e.g., Pyridine)A two-step, high-yield method that avoids equilibrium. The carboxylic acid is first activated to a highly reactive acyl chloride. sci-hub.se
Carbodiimide Coupling Alcohol (R-OH), Coupling Agent (e.g., DCC, EDC)A mild method that uses a coupling agent to activate the carboxylic acid for reaction with the alcohol.

Amidation Reactions

Similar to esterification, the carboxylic acid group can react with primary or secondary amines to form amides. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed, which can be unsuitable for a molecule with a reactive chlorosulfonyl group.

Therefore, amidation is almost always carried out by first activating the carboxylic acid. numberanalytics.comacs.org The conversion to the acyl chloride using thionyl chloride is a very common and effective route. rsc.org The resulting 4-(chlorosulfonyl)-3-nitrobenzoyl chloride reacts rapidly and exothermically with a wide range of amines to produce the corresponding amides in excellent yields. sci-hub.se Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used along with a non-nucleophilic base like pyridine or triethylamine. sci-hub.se

Modern peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide another mild and efficient method for forming amide bonds directly from the carboxylic acid and amine without needing to isolate the acyl chloride intermediate. mdpi.com

Salt Formation and Carboxylate Chemistry

The carboxylic acid group is, by definition, acidic and will readily react with bases to form salts. The acidity of a substituted benzoic acid is significantly influenced by the electronic nature of the ring substituents. libretexts.org Electron-withdrawing groups stabilize the conjugate base (the carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent carboxylic acid. libretexts.orgyoutube.com

Both the nitro group and the chlorosulfonyl group are potent electron-withdrawing substituents. Consequently, this compound is a significantly stronger acid than unsubstituted benzoic acid (pKa ≈ 4.2). wikipedia.orghcpgcollege.edu.in For comparison, 3-nitrobenzoic acid has a pKa of 3.47. wikipedia.org The additional strong inductive and resonance withdrawal from the chlorosulfonyl group would be expected to lower the pKa even further, making it a relatively strong organic acid.

This enhanced acidity means it will react readily with a wide range of bases, from strong bases like sodium hydroxide (B78521) (NaOH) to weaker bases like sodium bicarbonate (NaHCO₃), to form the corresponding carboxylate salt, sodium 4-(chlorosulfonyl)-3-nitrobenzoate.

Reaction with base: C₇H₄ClNO₆S + NaOH → Na⁺[C₇H₃ClNO₆S]⁻ + H₂O

The resulting carboxylate anion is stabilized by the inductive effects of the nitro and chlorosulfonyl groups, which pull electron density away from the carboxylate, and by resonance delocalization of the negative charge across the two oxygen atoms of the carboxylate group itself. libretexts.org

Interplay of Substituent Effects on Aromatic Ring Reactivity

The electronic properties of the substituents govern the electron density of the aromatic ring, which in turn affects its susceptibility to electrophilic attack. Both the chlorosulfonyl and nitro groups are potent electron-withdrawing groups, significantly influencing the ring's reactivity.

The chlorosulfonyl (-SO₂Cl) and nitro (-NO₂) groups are two of the most powerful electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic substitution by substantially reducing its electron density. libretexts.orgunizin.org This deactivation occurs through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Inductive Effect (-I): The high electronegativity of the oxygen and chlorine atoms in the chlorosulfonyl group, and the oxygen atoms in the nitro group, pulls electron density away from the aromatic ring through the sigma (σ) bonds.

Resonance Effect (-M): Both groups also withdraw electron density through the pi (π) system of the ring. The π-electrons from the ring can be delocalized onto the substituent, creating resonance structures with a positive charge on the aromatic ring.

The presence of multiple electron-withdrawing groups on the same ring has a cumulative deactivating effect. Consequently, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than benzene itself. This reduced reactivity is also reflected in the increased acidity of the carboxylic acid group. doubtnut.comdoubtnut.com Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid. quora.comquora.com

The electron-withdrawing strength of substituents can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

Table 1: Hammett Substituent Constants (σ) for Relevant Functional Groups. cambridge.org
Substituentσmetaσpara
-NO₂0.710.78
-SO₂Cl0.79 (value for -SO₂Me)0.93 (value for -SO₂Me)
-COOH0.370.45

Note: Values for -SO₂Cl are approximated using those for the -SO₂Me group, which has a similar electronic effect.

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The carboxylic acid, nitro, and chlorosulfonyl groups are all classified as meta-directing deactivators. quora.comnumberanalytics.com This means they direct incoming electrophiles to the positions meta to themselves.

In this compound, the three available positions for substitution on the aromatic ring are C2, C5, and C6. The directing influence of each substituent on these positions can be analyzed:

The -COOH group at C1 directs incoming electrophiles to the meta positions, C3 and C5. Since C3 is already substituted, it directs towards C5 .

The -NO₂ group at C3 directs to its meta positions, C1 and C5. Since C1 is substituted, it also directs towards C5 .

The -SO₂Cl group at C4 directs to its meta positions, C2 and C6 .

This scenario presents a case of competing or "antagonistic" directing effects. libretexts.org The -COOH and -NO₂ groups work in concert to direct an incoming electrophile to the C5 position. Conversely, the -SO₂Cl group directs towards the C2 and C6 positions.

Table 2: Directing Effects of Substituents in this compound.
Substituent (Position)Directs To Position(s)Effect
-COOH (C1)C5Reinforcing with -NO₂
-NO₂ (C3)C5Reinforcing with -COOH
-SO₂Cl (C4)C2, C6Antagonistic to -COOH and -NO₂

When directing effects are in opposition, predicting the major product can be complex. Generally, the most strongly deactivating groups have the weakest directing influence. However, in a heavily deactivated system such as this, reactions may require harsh conditions and may result in a mixture of products or fail to proceed altogether. The combined deactivating power of three strong electron-withdrawing groups makes electrophilic substitution on the aromatic ring of this compound exceptionally difficult.

Detailed Mechanistic Pathways of Key Chemical Transformations

While the primary reactivity of the aromatic ring involves electrophilic substitution, the functional groups themselves (-SO₂Cl and -NO₂) are also sites of chemical reactivity. The chlorosulfonyl group is susceptible to nucleophilic substitution, and the nitro group can be reduced.

Specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for predictions regarding its reaction kinetics.

For nucleophilic substitution at the sulfonyl chloride group (e.g., hydrolysis or aminolysis), the reaction is expected to proceed via a concerted or an addition-elimination mechanism. Kinetic studies on a similar compound, 4-(chlorosulfonyl)-2-nitrobenzoic acid, in reactions with nucleophiles have shown a second-order dependence on the nucleophile's concentration, which is suggestive of a concerted mechanism. The rate of such reactions would be influenced by the nucleophilicity of the attacking species and the solvent polarity.

For electrophilic aromatic substitution, the rate-determining step is typically the formation of the arenium ion (or sigma complex) intermediate. The high degree of deactivation of the ring in this compound would result in a very high activation energy for this step, leading to extremely slow reaction rates. Kinetic Isotope Effect (KIE) studies on other substituted benzoic acids have indicated that C-H bond breaking can be the turnover-limiting step in certain catalyzed reactions. nih.gov

Detailed transition state analysis for reactions of this compound is not available in the reviewed literature. Such analyses typically require sophisticated computational chemistry studies (e.g., using Density Functional Theory, DFT) to model the energy landscape of the reaction pathway.

For a hypothetical electrophilic substitution reaction, the transition state for the formation of the arenium ion would be highly destabilized due to the strong electron-withdrawing nature of the substituents. The positive charge developing on the ring in the transition state would be adjacent to the electron-deficient carbons attached to the -COOH, -NO₂, and -SO₂Cl groups, leading to significant electrostatic repulsion and a high-energy transition state.

In nucleophilic substitution at the sulfur atom of the chlorosulfonyl group, the transition state would involve a hypervalent sulfur intermediate. The geometry and energy of this transition state would be influenced by the nature of the incoming nucleophile and the leaving group (Cl⁻). Computational studies on related systems have been used to investigate reaction pathways and transition states, providing insights into whether the mechanism is concerted or stepwise. acs.org

Derivatization Strategies and Advanced Synthetic Transformations of 4 Chlorosulfonyl 3 Nitrobenzoic Acid

Preparation of Sulfonamide Derivatives

The reaction of the sulfonyl chloride group (-SO₂Cl) is a primary route for derivatization. Its susceptibility to nucleophilic attack by amines provides a direct and efficient pathway to a wide range of sulfonamides, which are a critical class of compounds in pharmaceutical development.

Synthesis of Primary, Secondary, and Tertiary Sulfonamides

The synthesis of sulfonamides from 4-(chlorosulfonyl)-3-nitrobenzoic acid is a robust and versatile reaction, typically achieved by reacting the sulfonyl chloride with an appropriate amine. cbijournal.com This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com

Primary sulfonamides are formed through the reaction with ammonia (B1221849).

Secondary sulfonamides result from the reaction with primary amines (R-NH₂).

Tertiary sulfonamides are synthesized using secondary amines (R₂NH).

The nucleophilicity of the amine plays a significant role in the reaction's success; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Amine TypeReactantProduct ClassGeneral Structure of Product
AmmoniaNH₃Primary SulfonamidePrimary Sulfonamide Structure
Primary AmineR-NH₂Secondary SulfonamideSecondary Sulfonamide Structure
Secondary AmineR₂NHTertiary SulfonamideTertiary Sulfonamide Structure

Formation of Sulfamoyl Derivatives for Diverse Applications

Sulfamoyl derivatives, which are essentially sulfonamides, are of significant interest due to their broad spectrum of biological activities. The sulfamoyl (-SO₂NH₂) moiety can act as a bioisostere for carboxylic acids and is a key feature in numerous therapeutic agents. google.com

Research has shown that sulfamoyl benzamide (B126) derivatives synthesized from 3-nitrobenzoic acid are being investigated as potential glucokinase activators for the treatment of type 2 diabetes. researchgate.net Other derivatives have been developed as potent hypotensive agents that exhibit minimal diuretic side effects, a significant improvement over previous compounds. google.com Furthermore, specific sulfamoylbenzoic acid analogues have been synthesized that act as specific agonists for the LPA₂ receptor, which is involved in anti-apoptotic pathways, highlighting their potential in radioprotective therapies. nih.gov The versatility of the sulfamoyl scaffold allows for fine-tuning of electronic and steric properties to optimize interactions with biological targets. nih.gov

Cyclization Reactions to Form Heterocyclic Sulfonamides

The sulfonamide linkage can be incorporated into cyclic structures to form heterocyclic sulfonamides, a class of compounds with unique conformational properties and biological activities. These can be synthesized through intramolecular reactions where a suitably functionalized amine reacts with the this compound core.

For instance, if the amine reactant contains another nucleophilic group, a subsequent intramolecular cyclization can occur. A more direct approach involves using a bifunctional reactant that leads to the formation of a heterocyclic ring in a single synthetic step. An example is the synthesis of 1-sulfonyl-2-arylpyrrolidines via an intramolecular cyclization/Mannich-type reaction cascade of N-(4,4-diethoxybutyl)sulfonamides. researchgate.net Additionally, intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides have been used to create novel cyclic sulfonamides. nih.gov These strategies open pathways to complex scaffolds such as benzo[d]isothiazole and benzo[e] researchgate.netekb.egthiazine dioxides. nih.govnih.gov

Synthesis of Sulfonate Esters

In addition to reacting with amines, the sulfonyl chloride group of this compound readily reacts with alcohols (R-OH) to form sulfonate esters (-SO₃R). This transformation, often referred to as sulfonylation, is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl byproduct and can also act as a catalyst. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. youtube.com This process is highly valuable in multi-step syntheses where activation of an alcohol is required.

Alcohol ReactantProduct ClassGeneral Structure of Product
Methanol (CH₃OH)Methyl Sulfonate EsterMethyl Sulfonate Ester Structure
Ethanol (CH₃CH₂OH)Ethyl Sulfonate EsterEthyl Sulfonate Ester Structure
Generic Alcohol (R-OH)Alkyl Sulfonate EsterAlkyl Sulfonate Ester Structure

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group and a versatile functional handle that can be transformed into various other functionalities, most notably an amino group.

Catalytic Hydrogenation for Selective Reduction to Aminobenzoic Acid Derivatives

The selective reduction of the nitro group to an amino group (-NH₂) is a key transformation that dramatically alters the electronic properties of the benzene (B151609) ring and introduces a nucleophilic site. Catalytic hydrogenation is a widely used and efficient method for this purpose. nih.gov

The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com A critical advantage of this method is its selectivity; under controlled conditions, the nitro group can be reduced without affecting other functional groups like the carboxylic acid or even a halogen substituent. nih.gov However, the sulfonyl chloride group is generally not stable under these reductive conditions and would likely be reduced as well. Therefore, this reduction is typically performed after the sulfonyl chloride has been converted to a more stable sulfonamide or sulfonate ester. This selective reduction is fundamental in synthesizing aminobenzoic acid derivatives, which are precursors to a vast range of dyes, pharmaceuticals, and polymers. lookchem.com

ReactionStarting Material (Conceptual*)Product
Selective Nitro Group ReductionNitro Sulfonamide StructureAmino Sulfonamide Structure

*Depicts the sulfonamide derivative, as the sulfonyl chloride is generally not stable to these reaction conditions.

Reductive Cyclization for Ring Annulation

The ortho-disposition of the nitro and chlorosulfonyl groups on the benzene ring of this compound provides a valuable opportunity for ring annulation through reductive cyclization. This process typically involves the chemical reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking the electrophilic sulfonyl chloride.

The key transformation is the conversion of the nitro group into a primary amine (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 over Pd/C), or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). Once the amino intermediate, 3-amino-4-(chlorosulfonyl)benzoic acid, is formed, it readily undergoes intramolecular cyclization. The nucleophilic amino group attacks the adjacent sulfonyl chloride, displacing the chloride ion and forming a new nitrogen-sulfur bond.

Table 1: Plausible Reaction Scheme for Reductive Cyclization

StepTransformationReagents and ConditionsIntermediate/Product
1Reduction of Nitro GroupH₂, Pd/C, Ethanol, RT or Sn/HCl, Reflux3-Amino-4-(chlorosulfonyl)benzoic acid
2Intramolecular CyclizationSpontaneous or mild heating7-Carboxy-2H-1,2,3-benzothiadiazine 1,1-dioxide

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the introduction of a wide variety of substituents through the formation of esters and amides.

Esterification of the carboxylic acid is a fundamental transformation that can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). truman.edumasterorganicchemistry.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product. google.com This method is effective for preparing a range of simple alkyl esters, such as methyl or ethyl esters. uni.lubond.edu.au

Alternative methods for esterification include reaction with alkyl halides in the presence of a base or conversion of the carboxylic acid to its more reactive acid chloride, followed by treatment with an alcohol. These methods can be advantageous when dealing with sensitive substrates or when Fischer esterification conditions are not suitable.

Table 2: Representative Conditions for Ester Synthesis

Ester TypeReagentCatalyst/ConditionsProduct
Methyl EsterMethanol (excess)H₂SO₄ (catalytic), RefluxMethyl 4-(chlorosulfonyl)-3-nitrobenzoate uni.lu
Ethyl EsterEthanol (excess)H₂SO₄ (catalytic), RefluxEthyl 4-(chlorosulfonyl)-3-nitrobenzoate
Benzyl EsterBenzyl alcoholH₂SO₄ (catalytic), RefluxBenzyl 4-(chlorosulfonyl)-3-nitrobenzoate
Phenyl EsterPhenolDCC, DMAP, CH₂Cl₂Phenyl 4-(chlorosulfonyl)-3-nitrobenzoate

The synthesis of carboxamides from this compound introduces a nitrogen-containing functional group, significantly expanding the potential for molecular diversity. A common and efficient two-step method involves first converting the carboxylic acid into its corresponding acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting 4-(chlorosulfonyl)-3-nitrobenzoyl chloride is a highly reactive intermediate that readily reacts with a wide range of primary and secondary amines to form the desired amide bond in a Schotten-Baumann type reaction. mdpi.com

Alternatively, direct amidation can be performed using peptide coupling agents. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of the carboxylic acid with an amine. researchgate.net This one-pot procedure avoids the need to isolate the often-sensitive acid chloride intermediate.

Table 3: General Methods for Carboxamide Synthesis

MethodReagentsAmine Substrate (Example)Product (Example)
Acid Chloride1. SOCl₂, reflux 2. Amine, Base (e.g., Pyridine)Aniline (B41778)N-Phenyl-4-(chlorosulfonyl)-3-nitrobenzamide
Coupling AgentEDC, HOBt, DMFBenzylamineN-Benzyl-4-(chlorosulfonyl)-3-nitrobenzamide
Coupling AgentDCC, DMAP, CH₂Cl₂DiethylamineN,N-Diethyl-4-(chlorosulfonyl)-3-nitrobenzamide

Multi-step Derivatization Pathways for the Creation of Complex Organic Architectures

The true synthetic power of this compound lies in its capacity as a scaffold for multi-step synthesis, where its functional groups are modified sequentially to build complex and diverse molecular structures. rsc.org The differential reactivity of the chlorosulfonyl, carboxylic acid, and nitro groups allows for a controlled and stepwise derivatization strategy.

A common synthetic pathway begins with the modification of the most reactive group, the sulfonyl chloride. This group readily reacts with amines to form stable sulfonamides. For instance, a similar building block, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, has been used to generate libraries of bioactive compounds by first reacting the sulfonyl chloride with various anilines. nih.gov

Following the formation of the sulfonamide, the carboxylic acid functionality can be targeted. As described previously, this group can be converted into an amide by activation to the acid chloride followed by reaction with a second, different amine. nih.gov This sequence allows for the introduction of two distinct nitrogen-containing substituents onto the aromatic core.

Finally, the nitro group can be chemically modified, typically through reduction to an amine. This newly formed amino group can then participate in further reactions, such as acylation or cyclization, to build even more complex heterocyclic systems. The use of related nitrobenzoic acids as building blocks for the solid-phase synthesis of benzimidazoles, quinoxalinones, and benzodiazepinediones highlights the versatility of this approach in generating diverse chemical libraries for drug discovery. nih.gov

This stepwise approach, selectively addressing each functional group, transforms a relatively simple starting material into a diverse range of complex organic architectures with tailored properties.

Table 4: Example of a Multi-step Synthetic Sequence

StepFunctional Group TargetedReactionReagentsIntermediate/Product
1ChlorosulfonylSulfonamide formationR¹-NH₂, Pyridine4-(R¹-aminosulfonyl)-3-nitrobenzoic acid
2Carboxylic AcidAmide formation1. SOCl₂ 2. R²R³-NH4-(R¹-aminosulfonyl)-N-(R²,R³)-3-nitrobenzamide
3NitroReductionH₂, Pd/C3-Amino-4-(R¹-aminosulfonyl)-N-(R²,R³)-benzamide

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated experimental NMR spectra for 4-(Chlorosulfonyl)-3-nitrobenzoic acid are not widely available in the public domain, a detailed analysis of its structure allows for the prediction of its spectral features. These predictions are based on the well-established effects of the electron-withdrawing chlorosulfonyl (-SO₂Cl), nitro (-NO₂), and carboxylic acid (-COOH) groups on the aromatic ring.

Elucidation of Aromatic Proton and Carbon Environments via ¹H and ¹³C NMR

The ¹H NMR spectrum of this compound is expected to display a characteristic pattern for its three aromatic protons. The proton environments are significantly influenced by the electronic effects of the substituents. The predicted chemical shifts are influenced by the deshielding nature of the nitro, chlorosulfonyl, and carboxylic acid groups.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-28.5 - 8.7dJ ≈ 2
H-58.3 - 8.5ddJ ≈ 8, 2
H-68.1 - 8.3dJ ≈ 8

This data is predicted based on additive models of substituent effects and analysis of similar compounds.

Similarly, the ¹³C NMR spectrum will reflect the electronic impact of the substituents on the carbon atoms of the benzene (B151609) ring. The carbon atom attached to the carboxylic acid group is expected at the lowest field, followed by the carbons bearing the nitro and chlorosulfonyl groups.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-1 (COOH)164 - 168
C-2130 - 134
C-3 (NO₂)148 - 152
C-4 (SO₂Cl)140 - 144
C-5128 - 132
C-6135 - 139
C=O164 - 168

This data is predicted based on established substituent effects on aromatic carbon chemical shifts.

Determination of Connectivity and Stereochemistry using 2D NMR (COSY, HSQC, HMBC)

To date, no specific 2D NMR spectroscopic data for this compound has been published. However, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the predicted assignments. A COSY spectrum would reveal the coupling between adjacent aromatic protons (H-5 and H-6). HSQC would correlate each proton to its directly attached carbon atom. An HMBC experiment would provide crucial information about the connectivity between protons and carbons over two to three bonds, for instance, showing correlations from H-2 to C-1, C-3, and the carboxylic carbon, thereby confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides definitive evidence for the presence of the key functional groups within the this compound molecule.

Characteristic Vibrational Frequencies of Sulfonyl Chloride, Nitro, and Carboxylic Acid Groups

The IR and Raman spectra are expected to exhibit distinct bands corresponding to the vibrational modes of the sulfonyl chloride, nitro, and carboxylic acid functionalities.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Sulfonyl Chloride (-SO₂Cl)Asymmetric S=O stretch1370 - 13901370 - 1390
Symmetric S=O stretch1170 - 11901170 - 1190
S-Cl stretch550 - 580550 - 580
Nitro (-NO₂)Asymmetric N=O stretch1520 - 15601520 - 1560
Symmetric N=O stretch1340 - 13601340 - 1360
Carboxylic Acid (-COOH)O-H stretch (broad)2500 - 3300Not typically observed
C=O stretch1680 - 17101680 - 1710
C-O stretch1280 - 13201280 - 1320
O-H bend920 - 950Not typically observed

These frequencies are based on typical ranges for these functional groups and data from analogous compounds.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound (C₇H₄ClNO₆S). Predicted HRMS data indicates a monoisotopic mass of 264.9448 Da. uni.lu

Predicted High-Resolution Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺265.95208
[M+Na]⁺287.93402
[M-H]⁻263.93752

Data sourced from predicted values on PubChemLite. uni.lu

Fragmentation analysis in MS/MS experiments would likely show initial losses of small molecules such as HCl, SO₂, and NO₂, followed by fragmentation of the benzoic acid backbone. This detailed analysis allows for the unambiguous confirmation of the compound's structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. Although specific experimental MS/MS data for this compound is not publicly documented, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of aromatic sulfonyl chlorides, nitroaromatic compounds, and benzoic acids.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The selection of a specific precursor ion allows for its isolation and subsequent fragmentation through collision-induced dissociation (CID).

Proposed Fragmentation Pathway:

The fragmentation of this compound is expected to be directed by its three functional groups: the carboxylic acid, the nitro group, and the chlorosulfonyl group. Key fragmentation steps would likely involve the loss of small neutral molecules.

Loss of HCl: A common fragmentation pathway for compounds containing a chlorosulfonyl group is the loss of a neutral hydrochloric acid (HCl) molecule.

Loss of SO₂: The sulfonyl group can be eliminated as sulfur dioxide (SO₂), a characteristic fragmentation for aromatic sulfonyl compounds. nih.gov

Decarboxylation: The carboxylic acid group can readily lose carbon dioxide (CO₂), a typical fragmentation for benzoic acid derivatives. docbrown.infolibretexts.org

Loss of the Nitro Group: The nitro group can be lost as NO₂.

Based on these principles, a data table of probable fragments can be constructed.

Interactive Data Table: Proposed MS/MS Fragments of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
263.9 ( [M-H]⁻ )227.9HCl3-Nitro-4-sulfobenzoic acid anhydride
263.9 ( [M-H]⁻ )199.9SO₂4-Chloro-3-nitrobenzoic acid
263.9 ( [M-H]⁻ )219.9CO₂4-(Chlorosulfonyl)-3-nitrobenzene
263.9 ( [M-H]⁻ )217.9NO₂4-(Chlorosulfonyl)benzoic acid

Note: The m/z values are monoisotopic masses.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the solid-state structure can be anticipated by examining the crystal structures of closely related compounds, such as its isomer, 4-chloro-3-nitrobenzoic acid. nih.gov

Intermolecular interactions are expected to play a significant role in the crystal packing. In addition to the carboxylic acid dimers, other potential interactions include π-π stacking of the aromatic rings and interactions involving the oxygen atoms of the nitro and sulfonyl groups with hydrogen atoms of neighboring molecules.

Data Table: Crystallographic Data for the Related Compound 4-chloro-3-nitrobenzoic acid

Parameter Value
CCDC Number227903 nih.gov
Empirical FormulaC₇H₄ClNO₄ nih.gov
Formula Weight201.57 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)7.5316 (7) researchgate.net
b (Å)17.0508 (15) researchgate.net
c (Å)14.1080 (13) researchgate.net
β (°)100.605 (1) researchgate.net
Volume (ų)1780.8 (3) researchgate.net
Z8 researchgate.net

This data is for the related compound 4-chloro-3-nitrobenzoic acid and is provided for comparative purposes. nih.govresearchgate.net

Computational and Theoretical Studies of 4 Chlorosulfonyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict a wide range of properties with a favorable balance of accuracy and computational cost. DFT calculations for 4-(Chlorosulfonyl)-3-nitrobenzoic acid would focus on solving the Schrödinger equation by approximating the electron density, which in turn allows for the determination of the molecule's energy, structure, and various electronic properties.

DFT calculations can elucidate the electronic landscape of this compound. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the strong electron-withdrawing nature of the chlorosulfonyl (–SO₂Cl) and nitro (–NO₂) groups is expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would reveal the most electron-rich and electron-poor regions. The MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxyl groups, indicating sites prone to electrophilic attack, while positive potential (blue) would be expected around the hydrogen atoms and the sulfur atom of the chlorosulfonyl group, highlighting sites for nucleophilic interaction.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are hypothetical examples to illustrate typical DFT outputs, as specific experimental or calculated data for this molecule is not available in the reviewed literature.)

ParameterIllustrative ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-3.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability

Geometry Optimization and Conformational Preferences

Geometry optimization calculations using DFT are employed to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, these calculations would determine the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

A key aspect of the molecule's structure is the relative orientation of the carboxyl (–COOH), chlorosulfonyl (–SO₂Cl), and nitro (–NO₂) groups with respect to the benzene (B151609) ring. DFT calculations would explore the rotational barriers around the C–S, C–N, and C–C bonds connecting these functional groups to the ring. This analysis helps identify the most stable conformer(s) and the energy differences between various rotational isomers. The planarity of the carboxyl and nitro groups relative to the aromatic ring is a significant factor, as it influences the extent of electronic conjugation. Steric hindrance between the adjacent nitro and chlorosulfonyl groups could lead to out-of-plane twisting to relieve strain, which would also be quantified by these calculations.

Table 2: Hypothetical Optimized Geometric Parameters for this compound (Note: This table presents example data that would be generated from a DFT geometry optimization. Specific calculated values for this compound are not available in the searched literature.)

ParameterFunctional GroupIllustrative Optimized Value
Bond LengthC-S (sulfonyl)1.80 Å
Bond LengthS=O (sulfonyl)1.45 Å
Bond LengthS-Cl (sulfonyl)2.08 Å
Bond AngleO=S=O (sulfonyl)122°
Dihedral AngleC-C-S-Cl85°

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. For this compound, this would allow for the assignment of characteristic IR absorption bands. Key predicted frequencies would include the O–H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the nitro group (NO₂), and the characteristic S=O stretches of the chlorosulfonyl group.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can calculate the magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts. Predictions for ¹H and ¹³C NMR spectra would help in assigning the signals observed experimentally. The calculated shifts would reflect the influence of the electron-withdrawing substituents on the electron density around the different protons and carbons in the aromatic ring.

Table 3: Example of Predicted Spectroscopic Data for this compound (Note: These are representative values illustrating the output of DFT calculations. They are not based on a specific published study of this molecule.)

SpectroscopyFunctional Group / AtomPredicted Wavenumber / Chemical Shift
IRC=O (Carboxyl)~1720 cm⁻¹
IRNO₂ (Asymmetric Stretch)~1540 cm⁻¹
IRSO₂ (Asymmetric Stretch)~1380 cm⁻¹
¹³C NMRC-COOH~165 ppm
¹³C NMRC-SO₂Cl~145 ppm
¹H NMRAromatic Protons8.2 - 8.8 ppm

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and intermolecular interactions in different environments, such as in a solvent.

For this compound, MD simulations would be valuable for exploring its conformational landscape in solution. While DFT can identify low-energy conformers, MD can reveal how the molecule transitions between these states at a given temperature and how solvent molecules influence its preferred shape. Furthermore, MD simulations are ideal for studying how molecules of this compound interact with each other or with other molecules. This includes the formation of hydrogen bonds, particularly the characteristic dimer formation between carboxylic acid groups, and how these interactions dictate the bulk properties of the substance.

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For reactions involving this compound, such as nucleophilic substitution at the sulfonyl chloride group, computational methods can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition state (TS) that connects them.

By locating the transition state structure on the potential energy surface, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. Comparing the activation energies for different possible pathways allows chemists to predict which reaction is more likely to occur. For instance, modeling the reaction of this compound with an amine could help determine the favorability of the reaction and provide a detailed picture of the bond-breaking and bond-forming processes at the transition state.

Lack of Available Data for

While computational studies exist for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. The scientific community has not published research that would provide the specific data necessary to generate a thorough, informative, and scientifically accurate article on the requested topics for this compound.

Therefore, the sections on "Prediction of Reactive Sites via Fukui Indices" and "Prediction of Acidity and Reactivity Parameters based on Electronic Structure" for this compound cannot be completed at this time due to the absence of published research in these specific areas.

Synthetic Utility As a Key Intermediate in Diverse Chemical Syntheses

Precursor for Advanced Aromatic Building Blocks

The distinct reactivity of the chlorosulfonyl group makes 4-(chlorosulfonyl)-3-nitrobenzoic acid an excellent precursor for a variety of advanced aromatic compounds. This group can be readily transformed into other important functional groups, such as alkylsulfonyl and sulfamoyl moieties, thereby generating new molecular scaffolds with tailored properties.

The chlorosulfonyl group is an effective electrophile that can be converted into an alkylsulfonyl group, a common moiety in pharmacologically active compounds and herbicides. googleapis.com This transformation is typically achieved through a two-step process involving reduction of the sulfonyl chloride followed by alkylation. A representative synthetic pathway involves reacting the corresponding benzoyl chloride derivative with a reducing agent like sodium sulfite, followed by reaction with an alkylating agent. googleapis.com This process allows for the introduction of various alkyl groups, leading to a diverse range of (alkylsulfonyl)benzoic acid derivatives. These products are valuable intermediates, for instance, in the preparation of certain cyclohexanedione herbicides. googleapis.com

Table 1: Representative Transformation to (Alkylsulfonyl)benzoic Acid

Reactant Reagents Product Application of Product

This table illustrates a similar transformation on a related structural analog, demonstrating the chemical principle.

The reaction of the chlorosulfonyl group with amines or ammonia (B1221849) provides a direct route to sulfamoyl derivatives (sulfonamides). vulcanchem.com This nucleophilic substitution reaction is typically high-yielding and allows for the introduction of a wide array of substituents on the nitrogen atom, depending on the amine used. The resulting sulfamoyl benzoic acids are key building blocks in the synthesis of pharmaceuticals, particularly diuretics. vulcanchem.comnbinno.com The reactivity of the chlorosulfonyl moiety with nucleophiles like methylamine (B109427) to form a sulfamoyl group is a well-established synthetic strategy. vulcanchem.com

Table 2: General Synthesis of Sulfamoyl Derivatives

Reactant Nucleophile Product Class Utility

Role in the Construction of Complex Heterocyclic and Polycyclic Systems

The strategic placement of reactive functional groups in this compound facilitates its use in constructing more elaborate molecular architectures, including heterocyclic and polycyclic ring systems.

The chlorosulfonyl group can act as an electrophile in intramolecular cyclization reactions to form fused ring systems. A notable example of this type of reaction is the synthesis of phenoxathiin (B166618) derivatives. researchgate.net In related syntheses, the reaction of diaryl ethers with strong sulfur-containing electrophiles like chlorosulfonic acid can lead to the formation of a phenoxathiin ring through initial sulfonation or chlorosulfonation, followed by an intramolecular electrophilic substitution that closes the ring. researchgate.net This cyclization strategy is a powerful method for creating the rigid, sulfur-containing tricyclic phenoxathiin core, which is of interest for developing biologically active compounds and electroactive materials. researchgate.net The presence of the chlorosulfonyl group on a benzoic acid scaffold provides a handle for similar intramolecular ring-closing strategies to generate novel polycyclic structures.

Contribution to the Expansion of Chemical Space for Library Synthesis

The expansion of chemical space—the total number of possible drug-like molecules—is a central goal in modern drug discovery and materials science. This compound serves as an ideal starting scaffold for library synthesis due to its multiple, orthogonally reactive functional groups.

The three key reactive sites—the carboxylic acid, the chlorosulfonyl group, and the nitro group—can be addressed with different reagents in a combinatorial fashion:

The chlorosulfonyl group can react with a diverse library of amines and alcohols to produce a wide range of sulfonamides and sulfonate esters.

The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for coupling with another set of diverse molecules. googleapis.comnih.gov

The nitro group can be reduced to an amine, which can then undergo a host of subsequent reactions, such as acylation or diazotization.

By systematically varying the reactants at each of these three positions, a single starting material can generate a large and diverse library of unique compounds. This capability makes it a valuable building block for creating collections of novel molecules for high-throughput screening in the search for new agrochemicals and pharmaceuticals. googleapis.comnbinno.com

Applications in Materials Science and Industrial Chemistry

Development of Polymers and Other Advanced Materials

4-(Chlorosulfonyl)-3-nitrobenzoic acid and its close structural relatives are recognized as valuable building blocks in the field of polymer science. bldpharm.com The compound's bifunctional nature, possessing both a carboxylic acid and a chlorosulfonyl group, allows it to act as a monomer in polymerization reactions. These reactive sites can participate in step-growth polymerization to form polyesters, polyamides, or polysulfonamides.

The incorporation of the sulfonyl and nitro groups into a polymer backbone can impart specific properties to the resulting material. For instance, the sulfonyl group can enhance thermal stability and solubility in certain organic solvents, while the nitro group can be chemically modified in subsequent steps to introduce other functionalities. This makes the compound a target for creating advanced materials with tailored characteristics for specialized applications in fields such as electronics and separation membranes.

Utilization in the Synthesis of Dyes and Pigments

Historically, aromatic nitro compounds and sulfonic acid derivatives have been crucial intermediates in the synthesis of colorants. dynasty-chem.comjocpr.com this compound serves as a precursor in the production of various dyes and pigments. The manufacturing process for many dyes involves the use of aromatic hydrocarbon derivatives, with nitro-substituted compounds being particularly important. dynasty-chem.com

The typical synthetic route involves the chemical modification of its functional groups. The nitro group (-NO₂) can be reduced to an amino group (-NH₂), which is a key step in producing azo dyes. jchemrev.com This amino group can then be diazotized and coupled with other aromatic compounds to create the extended chromophore systems responsible for color. wikipedia.org The chlorosulfonyl group (-SO₂Cl) can be hydrolyzed to a sulfonic acid group (-SO₃H), which enhances the water solubility of the final dye, making it suitable for dyeing textiles like wool and nylon. jocpr.comgoogle.com Alternatively, the chlorosulfonyl group can react with amines or phenols in other parts of a dye molecule to form stable sulfonamide or sulfonate ester linkages.

Application as a Starting Material in the Agrochemical Industry (e.g., for pesticides and herbicides)

The compound serves as a key starting material in the synthesis of agrochemicals, including pesticides and herbicides. sdichem.com A notable application is in the preparation of insect growth regulators. For example, a derivative, 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid, has been identified as an effective insect growth regulator, particularly for controlling lepidopteran pests. google.com This derivative functions by inhibiting the biosynthesis of juvenile hormones in insects, which disrupts their normal growth and development, ultimately leading to their death. google.com

Furthermore, the broader class of sulfonylurea herbicides, which are known for their high efficacy, are synthesized from intermediates containing sulfonyl groups. nih.gov The structural motifs present in this compound make it a valuable precursor for creating complex molecules used in the development of new and effective herbicides and fungicides. sdichem.comresearchgate.netmdpi.comnih.gov The ability to synthesize these active ingredients from such intermediates is critical for modern agriculture in managing weeds and protecting crops. mdpi.com

Research into Catalytic Applications (e.g., as a ligand precursor)

In the field of catalysis, there is ongoing research into the use of this compound as a precursor for synthesizing complex organic ligands. bldpharm.com The high reactivity of the chlorosulfonyl group allows it to readily react with nucleophiles such as amines, alcohols, and thiols. This reactivity enables the straightforward attachment of the benzoic acid scaffold to other molecular fragments, creating intricate structures capable of acting as ligands.

These custom-synthesized ligands can form stable complexes with various transition metals. The resulting metal-ligand complexes are then investigated for their catalytic activity in a range of organic reactions. The electronic properties of the ligand, influenced by the nitro and carboxylic acid groups, can be fine-tuned to optimize the performance of the metal catalyst for specific chemical transformations. This area of research is promising for the development of novel and efficient catalysts for industrial chemical processes.

Interactive Data Table for this compound

Property Value
Molecular Formula C₇H₄ClNO₆S
Molecular Weight 265.63 g/mol
CAS Number 101934-21-4
Appearance Solid powder
InChI Key LUMHLXHPCXMDLB-UHFFFAOYSA-N uni.lu

| SMILES | C1=CC(=C(C=C1C(=O)O)N+[O-])S(=O)(=O)Cl uni.lu |

Table of Mentioned Compounds

Compound Name
2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid

Q & A

Basic: What synthetic routes are recommended for preparing 4-(chlorosulfonyl)-3-nitrobenzoic acid with high purity?

Methodology:

  • Step 1: Start with 3-nitrobenzoic acid. Introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.
  • Step 2: Purify the crude product via recrystallization from a mixture of dichloromethane (DCM) and hexane, or use column chromatography with silica gel and an ethyl acetate/hexane eluent system.
  • Validation: Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C: 32.5%, H: 1.6%, N: 4.5%, S: 9.7% theoretical) .

Advanced: How do electronic effects of the nitro and chlorosulfonyl groups influence regioselectivity in nucleophilic substitution reactions?

Methodology:

  • Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The nitro group at position 3 creates a strong electron-deficient aromatic ring, directing nucleophilic attack to the para position of the sulfonyl chloride group.
  • Experimental Validation: Compare reaction outcomes with meta-substituted analogs. For example, substitution with amines yields para-amino derivatives preferentially due to resonance stabilization .

Basic: What are the solubility and stability considerations for handling this compound?

Data:

SolventSolubilityStability Considerations
DMFHighStable for 24h at 25°C
DCMModerateDegrades in presence of bases
WaterInsolubleHydrolyzes rapidly above pH 7

Protocols:

  • Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to light or humidity .

Advanced: How can discrepancies in reported reaction yields for sulfonamide derivatives be resolved?

Methodology:

  • Controlled Variables: Systematically test reaction parameters:
    • Temperature (25°C vs. 40°C).
    • Catalyst (e.g., DMAP vs. pyridine).
    • Solvent polarity (THF vs. DMF).
  • Case Study: A 74% yield was achieved using Na₂CO₃ in acetone/water (reflux, 5h) for a structurally similar compound, while lower yields (50–60%) occurred in THF due to incomplete deprotonation .

Basic: Which analytical techniques are optimal for characterizing sulfonyl chloride functionality?

Methodology:

  • FT-IR: Identify the S=O stretch (1360–1340 cm⁻¹ and 1180–1160 cm⁻¹).
  • ¹H/¹³C NMR: Look for deshielded aromatic protons (δ 8.2–8.5 ppm) and sulfonyl-linked carbons (δ 125–135 ppm).
  • X-ray Crystallography: Resolve structural ambiguities, particularly steric effects from substituents .

Advanced: What strategies mitigate competing hydrolysis during sulfonamide synthesis?

Methodology:

  • Kinetic Control: Use anhydrous solvents (e.g., DCM) and low temperatures (0–5°C).
  • Activation: Pre-activate the sulfonyl chloride with catalytic DMAP to accelerate amine coupling.
  • Workup: Quench unreacted chloride with ice-cold water immediately post-reaction to minimize hydrolysis .

Basic: How is this compound applied in synthesizing pharmacologically active molecules?

Methodology:

  • Example: React with amines to produce sulfonamide derivatives like Bumetanide (loop diuretic).
    • Step 1: Couple with 3-aminobenzoic acid under Schotten-Baumann conditions.
    • Step 2: Purify via acid-base extraction (pH 4–5) to isolate the zwitterionic product .

Advanced: Can computational modeling predict metabolic pathways of derivatives?

Methodology:

  • Software: Use Schrödinger’s ADMET Predictor or SwissADME.
  • Inputs: SMILES notation of derivatives to predict cytochrome P450 interactions and hepatic clearance.
  • Validation: Compare in vitro microsomal stability assays with computational outputs .

Basic: What safety protocols are essential for handling this compound?

Protocols:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal: Collect in halogenated waste containers for incineration .

Advanced: How do steric effects from substituents impact crystallinity of derivatives?

Methodology:

  • X-ray Analysis: Compare crystal structures of derivatives with bulky groups (e.g., cyclohexyl) versus linear chains. Bulky groups reduce crystal symmetry, lowering melting points.
  • Thermal Analysis: DSC/TGA shows derivatives with nitro groups exhibit higher thermal stability (decomposition >200°C) .

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